molecular formula C7H10N2 B8801536 4-cyclopropyl-5-methyl-1H-imidazole

4-cyclopropyl-5-methyl-1H-imidazole

Cat. No. B8801536
M. Wt: 122.17 g/mol
InChI Key: SMBXFILRYIQMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-5-methyl-1H-imidazole is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-5-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-5-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-cyclopropyl-5-methyl-1H-imidazole

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-cyclopropyl-5-methyl-1H-imidazole

InChI

InChI=1S/C7H10N2/c1-5-7(6-2-3-6)9-4-8-5/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

SMBXFILRYIQMOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Cyclopropyl-5-methyl-1H-imidazole was synthesized according to the following procedure: Under nitrogen with stirring formamidine acetate (15.62 g, 150 mmol) was suspended in 40 ml anhydrous ethanol. 2-bromo-1-cyclopropylpropan-1-one (2.64 g, 15 mmol) was added via syringe and the mixture was heated to 60° C. for 2 hours. Triethylamine (21 ml, 155 mmol) was then added and the reaction was heated for an additional 12 hours at 60° C. The solvent was removed under reduced pressure, and the residue was dissolved in 50 ml of water. An aqueous solution of saturated sodium bicarbonate (20 ml) was added, followed by sodium chloride until the solution became saturated. The mixture was placed in a separatory funnel and extracted with ethyl acetate (3×50 ml), the organic extracts combined, dried over magnesium sulfate, filtered and then the solvent removed under reduced pressure. The oily residue was washed with hexanes (2×100 ml) to remove any residual triethylamine, leaving an oily residue which was >90% pure by 1H-NMR, which was further purified by loading onto a silica gel column in ethyl acetate and eluting with 0 to 10% methanol in ethyl acetate. Yield 0.607 g, 33%
Quantity
15.62 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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